5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 5-chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
- (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide
Uniqueness
The uniqueness of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H25ClN4O3S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-4-6-14(25)2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,26) |
InChI Key |
PXKOOSYFKKWJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)Cl |
Origin of Product |
United States |
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